2-(Allylamino)-N-benzylbenzamide
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Overview
Description
2-(Allylamino)-N-benzylbenzamide is an organic compound that features both an allylamino group and a benzylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-benzylbenzamide typically involves the reaction of benzylamine with an appropriate allyl halide under basic conditions to form the allylamino group. The resulting intermediate is then reacted with benzoyl chloride to form the final benzamide structure. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-N-benzylbenzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield allyl oxides, while reduction of the benzamide group may produce benzylamines .
Scientific Research Applications
2-(Allylamino)-N-benzylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Allylamino)-N-benzylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Allylamino)-N-methylbenzamide
- 2-(Allylamino)-N-phenylbenzamide
- N-benzyl-2-(methylamino)benzamide
Uniqueness
2-(Allylamino)-N-benzylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the allylamino and benzylbenzamide moieties allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H18N2O |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-benzyl-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H18N2O/c1-2-12-18-16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h2-11,18H,1,12-13H2,(H,19,20) |
InChI Key |
RWMILTIZBQAZFN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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